Ethyl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and a quinoline core.
Preparation Methods
The synthesis of Ethyl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates such as 2-(3,4-dimethoxyphenyl)acetaldehyde . The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis .
Chemical Reactions Analysis
Ethyl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
Ethyl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The presence of methoxy groups and the quinoline core play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with similar compounds such as:
Ethyl 3-(3,4-dimethoxyphenyl)propionate: This compound shares the dimethoxyphenyl groups but differs in its core structure and functional groups.
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Another compound with dimethoxyphenyl groups but with a different core and additional functional groups.
Properties
Molecular Formula |
C29H33NO7 |
---|---|
Molecular Weight |
507.6g/mol |
IUPAC Name |
ethyl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H33NO7/c1-7-37-29(32)25-16(2)30-20-13-18(17-11-12-22(33-3)24(15-17)35-5)14-21(31)27(20)26(25)19-9-8-10-23(34-4)28(19)36-6/h8-12,15,18,26,30H,7,13-14H2,1-6H3 |
InChI Key |
ZSEVJZBDTZXHPU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)OC)OC)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)OC)OC)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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